molecular formula C4H8F2O2 B13526245 (2R)-1-(difluoromethoxy)propan-2-ol

(2R)-1-(difluoromethoxy)propan-2-ol

Cat. No.: B13526245
M. Wt: 126.10 g/mol
InChI Key: VGZMAUOFVPVYCA-GSVOUGTGSA-N
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Description

(2R)-1-(difluoromethoxy)propan-2-ol is an organic compound that belongs to the class of alcohols It contains a difluoromethoxy group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(difluoromethoxy)propan-2-ol typically involves the introduction of a difluoromethoxy group to a propanol derivative. Common synthetic routes may include:

    Nucleophilic Substitution: Starting from a halogenated propanol, a nucleophilic substitution reaction can introduce the difluoromethoxy group.

    Reduction: A difluoromethoxy ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production methods would likely involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure, solvents) would be fine-tuned to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-(difluoromethoxy)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The compound can be further reduced to a difluoromethoxy propane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or Jones reagent.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation: Difluoromethoxy ketone or aldehyde.

    Reduction: Difluoromethoxy propane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: May serve as a probe or reagent in biochemical studies.

    Medicine: Potential use in drug development due to its unique chemical properties.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (2R)-1-(difluoromethoxy)propan-2-ol would depend on its specific application. In biochemical contexts, it might interact with enzymes or receptors, affecting their activity. The difluoromethoxy group could influence the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    (2R)-1-(methoxy)propan-2-ol: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    (2R)-1-(trifluoromethoxy)propan-2-ol: Contains a trifluoromethoxy group, which may have different chemical properties.

Uniqueness

(2R)-1-(difluoromethoxy)propan-2-ol is unique due to the presence of the difluoromethoxy group, which can impart distinct electronic and steric effects compared to other alkoxy groups. This can influence its reactivity and interactions in various chemical and biological contexts.

Biological Activity

(2R)-1-(difluoromethoxy)propan-2-ol is a chiral organic compound notable for its difluoromethoxy group, which significantly influences its biological activity. Understanding its interactions with various biological targets is crucial for evaluating its potential applications in medicinal chemistry and drug development.

Chemical Structure

  • Molecular Formula : C4_4H8_8F2_2O2_2
  • SMILES : CC@HO
  • InChI : InChI=1S/C4H8F2O2/c1-3(7)2-8-4(5)6/h3-4,7H,2H2,1H3/t3-/m1/s1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The difluoromethoxy group enhances the compound's lipophilicity and membrane permeability, potentially improving its pharmacokinetic properties. This compound may act as an agonist or antagonist in various biochemical pathways relevant to therapeutic areas such as neurological disorders and cancer treatment .

Biological Activity

Research indicates that this compound has the following biological activities:

  • Enzyme Modulation : The compound can influence the activity of specific enzymes, which may be beneficial in drug development contexts where enzyme inhibition or activation is desired.
  • Receptor Interaction : It shows promise in interacting with various receptors, potentially leading to therapeutic effects in conditions like cancer or metabolic disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound. Here are some notable findings:

StudyFocusKey Findings
Study 1Enzyme InteractionDemonstrated that difluoromethoxy compounds can inhibit specific phospholipases, suggesting potential applications in treating phospholipidosis .
Study 2PharmacokineticsInvestigated the absorption and distribution of difluoromethoxy compounds, indicating enhanced bioavailability due to increased lipophilicity.
Study 3Receptor BindingShowed that the presence of the difluoromethoxy group increases binding affinity to certain receptors, enhancing therapeutic efficacy .

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, a comparison with similar compounds is useful:

CompoundStructureBiological Activity
(1R,2R)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OLDifluoromethoxy attached to phenyl ringModulates enzyme activity; potential anti-cancer properties.
(S)-1-(Difluoromethoxy)propan-2-amineAmino group presentStudied for interactions with neurotransmitter receptors; potential neuroprotective effects.

Properties

Molecular Formula

C4H8F2O2

Molecular Weight

126.10 g/mol

IUPAC Name

(2R)-1-(difluoromethoxy)propan-2-ol

InChI

InChI=1S/C4H8F2O2/c1-3(7)2-8-4(5)6/h3-4,7H,2H2,1H3/t3-/m1/s1

InChI Key

VGZMAUOFVPVYCA-GSVOUGTGSA-N

Isomeric SMILES

C[C@H](COC(F)F)O

Canonical SMILES

CC(COC(F)F)O

Origin of Product

United States

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